molecular formula C20H15F4N3 B11442710 2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline

2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11442710
M. Wt: 373.3 g/mol
InChI Key: GPWFPLOPHNNPKI-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a trifluoromethyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the pyrimidine and tetrahydroisoquinoline moieties. This reaction requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as temperature and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the selection of suitable catalysts, reagents, and reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds.

Scientific Research Applications

2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a fluorophenyl group, a trifluoromethyl group, and a tetrahydroisoquinoline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H15F4N3

Molecular Weight

373.3 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H15F4N3/c21-16-7-5-14(6-8-16)17-11-18(20(22,23)24)26-19(25-17)27-10-9-13-3-1-2-4-15(13)12-27/h1-8,11H,9-10,12H2

InChI Key

GPWFPLOPHNNPKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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